Parathyroid hormone is produced in the parathyroid glands, which are four small glands located behind the thyroid gland in the neck. The gene encoding parathyroid hormone is located on chromosome 11. The secretion of parathyroid hormone is primarily stimulated by low calcium levels in the blood, detected by calcium-sensing receptors on the surface of parathyroid cells .
Parathyroid hormone falls under the category of polypeptides and is classified as a regulatory hormone involved in mineral metabolism. It acts primarily through two types of receptors: parathyroid hormone 1 receptors and parathyroid hormone 2 receptors, which are distributed in various tissues including bone, kidney, and central nervous system .
The synthesis of parathyroid hormone begins with a precursor known as prepro-parathyroid hormone, which contains 115 amino acids. This precursor undergoes two cleavage steps:
The synthesis process occurs within the endoplasmic reticulum and Golgi apparatus of chief cells and involves post-translational modifications that are crucial for its biological activity. The entire process from synthesis to secretion can occur within an hour, with rapid release triggered by low serum calcium levels .
The molecular structure of parathyroid hormone (3-84) features an extended helical conformation that is critical for its biological function. The peptide has a molecular mass of approximately 9500 Da and consists of 84 amino acids arranged in a specific sequence that allows it to interact effectively with its receptors .
Crystallographic studies have shown that the N-terminal fragment (1-34) adopts a helical structure essential for receptor activation. This structural information is vital for understanding how modifications or truncations affect its biological activity .
Parathyroid hormone (3-84) participates in several biochemical reactions:
These reactions are mediated through G-protein coupled receptors, leading to intracellular signaling cascades that promote cellular responses necessary for calcium homeostasis .
Parathyroid hormone exerts its effects primarily through binding to parathyroid hormone 1 receptors located on target cells in bone and kidney. Upon binding:
The half-life of parathyroid hormone in circulation is relatively short, approximately 4 minutes, necessitating rapid synthesis and release mechanisms to maintain effective physiological levels .
Parathyroid hormone (3-84) exists as a soluble polypeptide at physiological pH and conditions. Its solubility enables it to circulate freely in blood plasma.
Parathyroid hormone (3-84) has significant implications in both clinical and research settings:
Parathyroid hormone (3-84) [PTH(3-84)] is a truncated variant of full-length PTH(1-84), lacking the first two N-terminal amino acids (serine and valine). This 82-amino acid polypeptide retains the core helical structure characteristic of PTH molecules but exhibits significant alterations in its N-terminal domain, which is critical for receptor activation. The primary sequence of PTH(3-84) initiates with glutamic acid at position 3 (Glu³) and extends to phenylalanine at position 84 (Phe⁸⁴), preserving the hydrophobic core (residues 31-43) and the C-terminal region involved in metabolic clearance [1] [5] [8].
Biophysical analyses, including crystallography studies, reveal that PTH(3-84) maintains an extended α-helical conformation from residues 16-34 and 38-83, similar to PTH(1-84). However, the absence of the N-terminal dipeptide disrupts the unstructured N-terminal motif essential for high-affinity binding and activation of the PTH1 receptor (PTH1R). This structural alteration fundamentally changes its interaction with PTH receptors, as the N-terminal residues 1 and 2 are indispensable for initiating the conformational changes in PTH1R required for G-protein coupling and downstream signaling [3] [8].
Table 1: Structural Attributes of PTH(3-84)
Feature | Characteristics | Biological Implication |
---|---|---|
Amino Acid Length | 82 residues (positions 3-84) | Smaller than full-length PTH(1-84) (84 residues) |
N-Terminal Residue | Glutamic Acid (Glu³) | Lacks receptor-activating motif; prevents stable binding to PTH1R's N-terminal pocket |
C-Terminal Residue | Phenylalanine (Phe⁸⁴) | Contains binding domains for clearance receptors |
Secondary Structure | α-helical domains (residues 16-34, 38-83) | Maintains structural backbone but lacks N-terminal flexibility |
Key Functional Motifs | Hydrophobic core (31-43); C-terminal stability domain (residues 70-84) | Facilitates protein-protein interactions; mediates metabolic clearance |
The biosynthesis of PTH(3-84) occurs through proteolytic processing of the precursor pre-pro-PTH. Initial synthesis yields pre-pro-PTH (115 amino acids), which undergoes sequential cleavage: first, the 25-residue signal peptide is removed in the endoplasmic reticulum to generate pro-PTH (90 amino acids). Subsequently, a hexapeptide is cleaved in the Golgi apparatus to produce the mature PTH(1-84) stored in secretory granules [1] [4].
PTH(3-84) is not a direct secretory product but arises from post-secretory modifications of PTH(1-84). This cleavage is mediated by cathepsin proteases (e.g., cathepsin B and H) co-localized with PTH in parathyroid secretory granules. Under hypercalcemic conditions, these enzymes selectively cleave PTH(1-84) between positions 2 and 3, yielding PTH(3-84) and inactive C-terminal fragments [1] [7]. This process is physiologically regulated by extracellular calcium levels sensed by the calcium-sensing receptor (CaSR). High serum calcium activates CaSR, which promotes intracellular degradation of PTH(1-84) into fragments, including PTH(3-84), thereby reducing the secretion of bioactive PTH(1-84) [1] [2]. Additional regulatory mechanisms involve the peptidyl-prolyl isomerase Pin1, which destabilizes PTH mRNA under hypercalcemic conditions, indirectly favoring fragment production [2].
The biological activity of PTH fragments is dictated by their structural integrity, particularly within the N-terminal domain:
Table 2: Functional Comparison of PTH Molecular Variants
Fragment | Receptor Binding | Signaling Activity | cAMP Production | In Vivo Bioactivity |
---|---|---|---|---|
PTH(1-84) | High affinity for PTH1R | Full agonist (Gαs, Gαq) | Strong stimulation | Bone resorption/formation; renal Ca²⁺ reabsorption |
PTH(1-34) | High affinity for PTH1R | Full agonist (Gαs, Gαq) | Strong stimulation | Bone anabolism; hypercalcemic effects |
PTH(3-84) | Low affinity for PTH1R; binds CPTHR | Weak PTH1R antagonist | No stimulation | Inhibits PTH(1-84) action; metabolic clearance |
PTH gene structure and proteolytic processing mechanisms are highly conserved across vertebrates. The human PTH gene (chromosome 11p15) shares significant homology with piscine (fish), avian, and mammalian orthologs, underscoring its critical role in mineral homeostasis [5] [8]. Fish express PTH despite lacking discrete parathyroid glands, suggesting ancient, non-skeletal roles for PTH peptides [8].
The cathepsin-mediated cleavage producing PTH(3-84) is observed in mammals, birds, and reptiles, indicating evolutionary preservation of this regulatory mechanism. This conservation highlights the physiological importance of fragment diversity in fine-tuning calcium homeostasis. For instance, in chronic kidney disease, elevated PTH(3-84) contributes to skeletal resistance by antagonizing PTH1R, illustrating a conserved feedback loop where calcium excess promotes inactive fragments [1] [7]. Furthermore, the C-terminal region (residues 35-84), which remains intact in PTH(3-84), exhibits >80% sequence similarity between humans and rodents, emphasizing its role in receptor-independent clearance [5] [8].
Table 3: Evolutionary Conservation of PTH Fragments
Organism Class | PTH Gene Presence | PTH(3-84) Production | Functional Evidence |
---|---|---|---|
Mammals | Yes (e.g., human, rat) | Cathepsin-dependent | Antagonizes PTH(1-84); binds clearance receptors |
Birds/Reptiles | Yes | Cathepsin-dependent | Calcium-regulated fragment profile |
Amphibians | Yes | Presumed similar | Emergence with terrestrial calcium regulation needs |
Fish | Yes (no parathyroid) | Not characterized | Non-skeletal roles (e.g., ionocyte regulation in gills) |
Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1